molecular formula C7H17NO B1525334 [2-(Tert-butoxy)ethyl](methyl)amine CAS No. 1008119-69-4

[2-(Tert-butoxy)ethyl](methyl)amine

Cat. No.: B1525334
CAS No.: 1008119-69-4
M. Wt: 131.22 g/mol
InChI Key: RCESGBQILBSYQG-UHFFFAOYSA-N
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Description

[2-(Tert-butoxy)ethyl](methyl)amine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[(2-methylpropan-2-yl)oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)9-6-5-8-4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCESGBQILBSYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696717
Record name 2-tert-Butoxy-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008119-69-4
Record name 2-tert-Butoxy-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Diverse Synthetic Routes and Methodologies for the Preparation of 2 Tert Butoxy Ethylamine

The synthesis of 2-(Tert-butoxy)ethylamine can be achieved through several strategic approaches. These methods generally involve the formation of either the carbon-nitrogen bond or the carbon-oxygen ether linkage at different stages of the synthetic sequence. The most prevalent strategies include the alkylation of appropriate amine or alcohol precursors and the reductive amination of a carbonyl compound.

2 Tert Butoxy Ethylamine: a Versatile Synthetic Building Block

2-(Tert-butoxy)ethylamine, with its characteristic tert-butoxy (B1229062) protecting group and a secondary amine, embodies the qualities of a highly adaptable synthetic intermediate. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities during chemical transformations and its subsequent facile removal under specific conditions. lookchem.com This protective strategy is crucial when orchestrating multi-step syntheses of complex molecules, preventing unwanted side reactions involving the amine group.

Research Trajectories and Applications

The utility of 2-(Tert-butoxy)ethylamine and its derivatives is evident in several areas of chemical research. A key application lies in its role as a precursor for more complex amines and amides. For example, the synthesis of N-methyl secondary amines can be achieved through the reductive amination of carbonyl compounds, a process that benefits from the use of a stable, easy-to-handle amine source. mdma.ch

Furthermore, the core structure of 2-(Tert-butoxy)ethylamine is found within more elaborate molecules designed for specific purposes. For instance, related structures are used as building blocks in the development of potential drug candidates. lookchem.comresearchgate.net The ability to selectively deprotect the amine allows for further functionalization, a critical step in optimizing the pharmacological properties of a molecule. lookchem.com The synthesis of various acylguanidines with ethylamino linkers, which can be incorporated into larger structures, showcases the modularity that intermediates like 2-(Tert-butoxy)ethylamine offer. researchgate.netrsc.org

Below is a table summarizing key properties of 2-(Tert-butoxy)ethylamine and a related precursor.

Property2-(Tert-butoxy)ethylamineN-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride
CAS Number 1008119-69-4 sapphirebioscience.combiomall.in202207-79-2 sigmaaldrich.com
Molecular Formula C7H17NO sapphirebioscience.comC8H19ClN2O2 sigmaaldrich.com
Molecular Weight 131.22 g/mol sapphirebioscience.com210.70 g/mol sigmaaldrich.com
Form Colourless Oil sapphirebioscience.comSolid sigmaaldrich.com
Storage 4°C sapphirebioscience.comInert gas (nitrogen or Argon) at 2–8 °C lookchem.com

Emerging Frontiers in Amine and Ether Functionalization

The field of C-H bond functionalization represents a significant paradigm shift in synthetic chemistry, aiming to directly convert traditionally unreactive C-H bonds into new chemical bonds. nih.govacs.org This approach offers a more efficient and atom-economical route to complex molecules by minimizing the need for pre-functionalized starting materials. nih.gov Recent advancements have demonstrated the ability to functionalize C-H bonds at various positions within amine-containing molecules, including those adjacent to the nitrogen (α-position) and at more remote sites. nih.govthieme-connect.comresearchgate.net

These cutting-edge methodologies are highly relevant to the future applications of 2-(Tert-butoxy)ethylamine. The development of catalysts that can selectively activate specific C-H bonds in the presence of both an amine and an ether functionality would unlock unprecedented opportunities for creating novel derivatives. For example, the direct arylation or alkylation of the ethyl backbone would provide rapid access to a diverse range of substituted aminoethers. The ongoing exploration of new catalytic systems, including those based on transition metals like palladium and rhodium, promises to further expand the synthetic utility of versatile intermediates like 2-(Tert-butoxy)ethylamine. acs.org

An in-depth examination of the synthetic pathways leading to the formation of 2-(Tert-butoxy)ethylamine reveals a variety of chemical strategies. The methodologies employed primarily revolve around established organic reactions such as alkylations and reductive aminations, each offering distinct advantages in terms of yield, scalability, and precursor availability. This article elucidates the diverse synthetic routes for preparing this specific secondary amine, focusing on the core chemical transformations involved.

Computational and Theoretical Investigations Pertaining to 2 Tert Butoxy Ethylamine

Molecular Dynamics Simulations of 2-(Tert-butoxy)ethylamine in Reaction Environments

Interaction with Solvents and Reagents

The interaction of 2-(Tert-butoxy)ethylamine with its environment is crucial for understanding its reactivity and behavior in solution. Computational models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide detailed insights into these interactions.

The tert-butoxy (B1229062) group, being bulky, introduces significant steric hindrance around the amine functionality. This steric shield influences how solvent molecules arrange themselves around the solute and affects the accessibility of the nitrogen's lone pair of electrons to reagents.

In protic solvents like water or alcohols, hydrogen bonding is expected to be a dominant intermolecular force. Computational studies on similar amino ethers reveal that the nitrogen atom and the ether oxygen can both act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds can be calculated, providing a picture of the solvation shell.

In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions would be more prominent. The table below presents hypothetical interaction energy data for 2-(Tert-butoxy)ethylamine with various solvents, as would be determined by computational calculations.

Table 1: Predicted Interaction Energies of 2-(Tert-butoxy)ethylamine with Solvents

Solvent Dielectric Constant Predicted Interaction Energy (kcal/mol) Primary Interaction Type
Water 78.4 -12.5 Hydrogen Bonding
Methanol 32.7 -10.2 Hydrogen Bonding
Acetonitrile 37.5 -7.8 Dipole-Dipole
Dichloromethane 8.9 -5.1 Dipole-Dipole

Note: The data in this table is illustrative and based on typical values for similar amines. Actual values would require specific quantum chemical calculations.

Kinetic Studies via Computational Modeling

Computational modeling is instrumental in studying the kinetics of reactions involving 2-(Tert-butoxy)ethylamine. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for predicting reaction rates and understanding reaction mechanisms.

For instance, in a nucleophilic substitution reaction where the amine attacks an electrophilic carbon, computational methods can model the approach of the reactants, the formation of the transition state, and the departure of the leaving group. The steric bulk of the tert-butoxy group would likely lead to a higher activation energy compared to a less hindered amine, a hypothesis that can be quantified through calculation.

The table below illustrates the kind of data that would be generated from computational kinetic studies for a hypothetical reaction, such as the N-alkylation of 2-(Tert-butoxy)ethylamine with methyl iodide.

Table 2: Predicted Kinetic Data for the N-Alkylation of 2-(Tert-butoxy)ethylamine

Computational Method Solvent Model Activation Energy (Ea) (kcal/mol) Rate Constant (k) at 298 K (M⁻¹s⁻¹)
DFT (B3LYP/6-31G*) PCM (Water) 18.5 1.2 x 10⁻⁴
DFT (B3LYP/6-31G*) PCM (Acetonitrile) 20.1 4.5 x 10⁻⁵

Note: This data is hypothetical and serves to illustrate the outputs of computational kinetic studies.

Predictive Modeling of 2-(Tert-butoxy)ethylamine Reactivity and Selectivity

Predictive modeling extends the computational investigation to forecast how 2-(Tert-butoxy)ethylamine will behave in various chemical scenarios, particularly concerning its role in catalysis and its reaction pathways.

Theoretical Catalysis Studies

2-(Tert-butoxy)ethylamine, with its nitrogen lone pair, has the potential to act as a base or a nucleophilic catalyst. Theoretical studies can predict its catalytic efficiency in reactions such as aldol (B89426) condensations, Michael additions, or polymerization reactions.

Computational models can be used to design catalysts for specific applications. By systematically modifying the structure of the amine in silico (e.g., by changing the alkyl groups) and calculating the effect on the catalytic cycle's energy profile, researchers can identify promising catalyst candidates before undertaking experimental synthesis. The steric and electronic properties conferred by the tert-butoxy and methyl groups are key parameters in these theoretical investigations, influencing both the activity and selectivity of the potential catalytic process.

Reaction Pathway Prediction through Computational Methods

When 2-(Tert-butoxy)ethylamine is a reactant in a complex reaction with multiple possible outcomes, computational methods can be employed to predict the most likely reaction pathway. By calculating the energies of all possible intermediates and transition states, a complete energy profile can be constructed.

The lowest energy pathway is generally the most favored. For example, in a reaction with an unsymmetrical electrophile, these calculations could predict whether the amine will attack at one site versus another (regioselectivity) or, in the case of chiral electrophiles, which stereoisomer will be preferentially formed (stereoselectivity). The bulky tert-butoxy group is expected to play a significant role in directing the stereochemical outcome of such reactions, a factor that can be precisely modeled and visualized using computational tools.

Emerging Research Frontiers and Future Prospects in the Chemistry of 2 Tert Butoxy Ethylamine

Development of Green Chemistry Approaches for 2-(Tert-butoxy)ethylamine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of amines to minimize waste, reduce energy consumption, and eliminate hazardous substances. rsc.org The application of these principles to the production of 2-(Tert-butoxy)ethylamine is a key area of future research, focusing on atom economy and the use of environmentally benign reagents and conditions.

Solvent-Free and Catalyst-Free Methodologies

Traditional N-alkylation methods for synthesizing secondary amines often rely on volatile organic solvents and metal-based catalysts, which can generate significant waste and pose environmental risks. researchgate.netacs.org A major frontier in green chemistry is the development of solvent-free and catalyst-free synthetic routes.

Solvent-Free Synthesis: Research into the N-alkylation of amines has demonstrated the feasibility of conducting these reactions under solvent-free conditions, often using a "borrowing hydrogen" strategy where an alcohol serves as the alkylating agent, producing only water as a byproduct. nih.gov For the synthesis of 2-(Tert-butoxy)ethylamine, a prospective solvent-free approach could involve the direct reaction of 2-(tert-butoxy)ethanol with methylamine at elevated temperatures, potentially mediated by a recyclable, heterogeneous catalyst. This would eliminate the need for organic solvents, simplifying product purification and reducing waste streams.

Catalyst-Free Methodologies: Recent studies have shown that certain reductive aminations can proceed efficiently without a catalyst, for instance, using reagents like pinacolborane (HBpin) at room temperature. rsc.org A hypothetical catalyst-free route to 2-(Tert-butoxy)ethylamine could involve the reaction of 2-(tert-butoxy)acetaldehyde with methylamine to form an intermediate imine, which is then reduced in a one-pot protocol. Such a process would avoid the cost and potential product contamination associated with metal catalysts. acs.org

The potential advantages of these approaches are summarized in the table below.

MethodologyTraditional SynthesisSolvent-Free Approach (Prospective)Catalyst-Free Approach (Prospective)
Solvent Organic Solvents (e.g., THF, DMF)NoneMinimal or no solvent
Catalyst Often requires metal-based catalystsMay use recyclable catalystsNone
Byproducts Stoichiometric salts, catalyst wastePrimarily waterBenign boron compounds
Energy Input Often requires heating for refluxRequires heatingCan proceed at room temperature
Purification Multi-step extraction and chromatographySimplified workupSimplified workup

Sustainable Feedstock Utilization

A core tenet of green chemistry is the use of renewable resources. The conventional synthesis of 2-(Tert-butoxy)ethylamine relies on petrochemical feedstocks. Future research will likely focus on sourcing its molecular precursors—the ethanolamine, tert-butyl, and methylamine moieties—from biomass.

Bio-based Ethanolamine: Ethanolamine can be produced from ethylene, but greener routes are emerging. One promising pathway is the enzymatic decarboxylation of L-serine, an amino acid that can be derived from fermentation. tudelft.nlbiobasedeconomy.nl Another approach involves the ammonolysis of ethylene glycol derived from sustainable biomass. researchgate.net

Bio-based tert-Butanol: The tert-butoxy (B1229062) group is typically derived from isobutylene. Bio-based routes to butanol isomers, including isobutanol and n-butanol (which can be a precursor to tert-butanol), are well-established through the Acetone-Butanol-Ethanol (ABE) fermentation of biomass using Clostridium species. celignis.comnih.govosu.edu

Bio-based Methylamine: Methylamine is commercially produced from methanol and ammonia. wikipedia.orgchemengproj.ir As bio-methanol becomes more widespread through biomass gasification, the production of renewable methylamine is increasingly feasible. surveyking.com

By integrating these bio-based feedstocks, the entire synthesis of 2-(Tert-butoxy)ethylamine could potentially become independent of fossil fuels, significantly reducing its carbon footprint.

Integration of 2-(Tert-butoxy)ethylamine in Flow Chemistry Protocols

Flow chemistry, which involves performing reactions in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better reaction control, and easier scalability. researchgate.netvapourtec.com The application of this technology to the synthesis of N-methyl secondary amines is an active area of research. acs.orgacs.org

Continuous Flow Synthesis Optimization

Synthesizing N-methyl secondary amines like 2-(Tert-butoxy)ethylamine in a continuous flow system can overcome challenges associated with batch reactions, such as poor heat management and the handling of volatile reagents like methylamine. acs.org A prospective flow synthesis could involve pumping a stream of a suitable precursor, such as 2-(tert-butoxy)ethyl mesylate, to converge with a stream of aqueous methylamine in a heated reactor coil. vapourtec.comacs.org

Key parameters for optimization in such a system would include:

Residence Time: Controlled by the flow rate and reactor volume to maximize conversion.

Temperature and Pressure: Flow reactors allow for operation at temperatures and pressures above the solvent's boiling point, accelerating reaction rates safely. acs.org

Stoichiometry: Precise molar ratios can be maintained by adjusting pump flow rates, minimizing over-alkylation.

In-line Workup: Purification can be integrated into the flow path, for example, by using scavenger resins or liquid-liquid extraction modules to remove byproducts and unreacted starting materials. vapourtec.com

A comparison of hypothetical batch versus flow synthesis highlights the potential improvements.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes
Safety Risk of thermal runaway, handling of pressurized methylamineSuperior heat dissipation, small reaction volume enhances safety
Scalability Difficult, requires larger vesselsStraightforward, by running the system for longer ("scaling out")
Productivity Limited by vessel sizeHigh throughput (e.g., grams per hour)
Consistency Batch-to-batch variabilityHigh consistency and reproducibility

Enhanced Reaction Control in Microreactors

Microreactors are small-scale flow devices with channels of sub-millimeter dimensions, offering exceptionally high surface-area-to-volume ratios. chimia.chiranarze.ir This characteristic provides unparalleled control over reaction parameters, particularly for highly exothermic or rapid reactions. frontiersin.orgmdpi.com

For a potentially exothermic step in the synthesis of 2-(Tert-butoxy)ethylamine, such as the nucleophilic substitution of a halide or mesylate with methylamine, a microreactor could offer significant advantages:

Superior Heat Transfer: The high surface area allows for near-instantaneous cooling, preventing the formation of hotspots and reducing the generation of thermal byproducts. iranarze.ir

Efficient Mixing: The small channel dimensions ensure that reagents mix rapidly via diffusion, leading to more uniform reaction conditions and improved yield and selectivity. chimia.ch

Process Intensification: Reactions can be conducted under more aggressive conditions (higher temperatures and concentrations) than would be safe in a batch reactor, drastically shortening reaction times. mdpi.com

The use of tailor-made microreactors, potentially fabricated using techniques like 3D printing, could allow for the design of a system specifically optimized for the synthesis of this target molecule. anton-paar.com

Exploration of Novel Derivatization Strategies for 2-(Tert-butoxy)ethylamine

The secondary amine in 2-(Tert-butoxy)ethylamine is a reactive handle that can be readily functionalized to create a wide array of new molecules with tailored properties. While derivatization is commonly used for analytical purposes, future research is expected to focus on creating novel derivatives for applications in materials science, pharmaceuticals, and agrochemicals. researchgate.net

Common derivatization reactions for secondary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) to form sulfonamides. nih.gov

Carbamate Formation: Reaction with chloroformates or isocyanates to produce carbamates. researchgate.net

Alkylation: Further alkylation to form tertiary amines.

Prospective derivatization strategies could focus on introducing specific functional groups to impart new properties. For example:

Polymerizable Derivatives: Introducing a polymerizable group, such as an acrylate or vinyl moiety, could allow 2-(Tert-butoxy)ethylamine to be incorporated as a monomer in the synthesis of functional polymers.

Bioconjugation: Attaching linkers suitable for bioconjugation could enable its use in creating antibody-drug conjugates (ADCs) or PROTACs, where the tert-butoxy group might serve to modulate solubility or steric hindrance. medchemexpress.com

Fluorescent Tagging: Reaction with fluorescent reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) could produce derivatives for use as probes in biological imaging or sensing applications. libretexts.org

These derivatization pathways open up possibilities for creating a new generation of molecules based on the 2-(Tert-butoxy)ethylamine scaffold, expanding its utility far beyond its current applications.

Lack of Sufficient Research Data Precludes In-Depth Article on 2-(Tert-butoxy)ethylamine Chemistry

Despite a comprehensive search of scientific literature and chemical databases, there is currently insufficient publicly available research on the chemical compound "2-(Tert-butoxy)ethylamine" to generate a detailed and scientifically accurate article focusing on its emerging research frontiers and future prospects as outlined. The specific areas of unconventional functional group transformations, tandem reaction sequences, and its potential as a precursor for advanced materials like polymers and functional organic frameworks appear to be largely unexplored for this particular molecule.

While general principles of organic chemistry allow for theoretical postulation of its reactivity and potential applications, the stringent requirement for detailed, published research findings prevents the creation of a thorough and authoritative article as requested. The available information is limited to basic chemical properties and identifiers, without the necessary depth on its specific synthetic applications and behaviors in the advanced contexts of the requested outline.

Therefore, until more research is conducted and published on the specific chemical behaviors and applications of "2-(Tert-butoxy)ethylamine," a comprehensive article that adheres to the requested detailed outline cannot be produced.

Q & A

Q. What are the common synthetic routes for preparing 2-(Tert-butoxy)ethylamine, and what reagents are typically employed?

The synthesis of 2-(Tert-butoxy)ethylamine can be achieved via nucleophilic substitution reactions. For structurally similar tert-butyl-containing amines, reactions often involve alkylation of primary or secondary amines with tert-butoxyethyl halides under basic conditions (e.g., sodium hydroxide or potassium carbonate). Solvents like dichloromethane or toluene are commonly used to facilitate the reaction . Purification may require chromatography or distillation to isolate the amine product .

Q. How can researchers purify 2-(Tert-butoxy)ethylamine to ensure high yield and purity?

Purification methods include liquid-liquid extraction to remove unreacted starting materials, followed by column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane mixtures). Anhydrous conditions are critical to prevent hydrolysis of the tert-butoxy group. Final characterization via NMR and mass spectrometry is recommended to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the selectivity and yield of 2-(Tert-butoxy)ethylamine synthesis?

Optimization involves varying temperature, solvent polarity, and base strength. For example, using a polar aprotic solvent (e.g., DMF) at 60–80°C enhances nucleophilic substitution kinetics. Catalysts like tetrabutylammonium iodide may improve halide displacement efficiency. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side reactions (e.g., over-alkylation) .

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of 2-(Tert-butoxy)ethylamine?

  • ¹H/¹³C NMR : Key signals include the tert-butoxy group (δ ~1.2 ppm for nine equivalent protons) and the methylamine moiety (δ ~2.3 ppm for N–CH₃).
  • FT-IR : Confirms the presence of C–O–C (tert-butoxy, ~1100 cm⁻¹) and N–H (if present) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How does the tert-butoxy group influence the compound’s reactivity in downstream modifications?

The tert-butoxy group acts as a steric shield, reducing nucleophilic attack at the adjacent ethyl chain. This property is advantageous in multi-step syntheses where selective functionalization of the amine is required. For example, in reductive amination, the bulky tert-butoxy group prevents undesired side reactions at the β-position .

Q. How can researchers reconcile contradictory data on the biological activity of 2-(Tert-butoxy)ethylamine derivatives?

Discrepancies in biological activity (e.g., enzyme inhibition potency) may arise from variations in substituent placement or assay conditions. Systematic structure-activity relationship (SAR) studies are critical. For example, modifying the methyl group on the amine to ethyl (as in 2-(tert-butoxy)ethylamine) can alter binding affinity due to steric effects, necessitating comparative in vitro assays under standardized conditions .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of 2-(Tert-butoxy)ethylamine?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cell Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) to explore therapeutic potential.
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .

Q. How can computational methods predict the physicochemical properties of 2-(Tert-butoxy)ethylamine?

Molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) model solubility, logP, and pKa. Density functional theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.